Spiro[indene-2,4'-piperidin]-1(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3H-indene-2,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-12-11-4-2-1-3-10(11)9-13(12)5-7-14-8-6-13/h1-4,14H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYGRYBPALDMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Advantage of Spirocyclic Scaffolds
Spirocyclic systems, characterized by their central spiroatom connecting two rings, are increasingly recognized for their valuable contributions to organic chemistry and chemical biology. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures, providing a more nuanced and spatially defined presentation of functional groups for interaction with biological targets. This rigidified conformation can lead to enhanced binding affinity and selectivity for proteins and enzymes.
The introduction of a spiro center into a molecule can also significantly influence its physicochemical properties. By increasing the fraction of sp3-hybridized carbons, spirocyclic scaffolds can lead to improved solubility, metabolic stability, and pharmacokinetic profiles, all of which are critical parameters in the development of new therapeutic agents. The constrained nature of spirocycles reduces the entropic penalty upon binding to a target, a factor that can contribute to more potent biological activity.
The Chemical Context of Oxoindene and Piperidine Moieties
The two core components of Spiro[indene-2,4'-piperidin]-1(3H)-one, the oxoindene (indanone) and piperidine (B6355638) ring systems, are themselves well-established pharmacophores in medicinal chemistry and have found applications in materials science.
The oxoindene moiety is a privileged structure found in numerous biologically active compounds. Its presence is associated with a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Notably, derivatives of indanone have shown significant promise in the field of neurodegenerative diseases. For instance, donepezil, a prominent drug for the treatment of Alzheimer's disease, features an indanone core, highlighting the potential of this scaffold to interact with key enzymes in the central nervous system. In materials science, the indene (B144670) ring system is a precursor to indene/coumarone thermoplastic resins and has been explored in the development of electron-transporting materials for applications such as perovskite solar cells.
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals. Its saturated, six-membered ring structure provides a versatile framework that can be readily functionalized to modulate a compound's properties. The basic nitrogen atom within the piperidine ring can play a crucial role in molecular interactions, forming hydrogen bonds and salt bridges with biological targets. The conformational flexibility of the piperidine ring, typically existing in a chair conformation, allows for the precise spatial orientation of substituents, which is critical for optimizing drug-receptor interactions.
Emerging Research Directions for Spiro Indene 2,4 Piperidin 1 3h One
Retrosynthetic Analysis of the this compound Core Structure
A retrosynthetic analysis of the this compound core reveals several potential disconnection pathways for its synthesis. The primary disconnections can be envisioned across the key bonds that form the spirocyclic system.
One logical approach involves a C-N bond disconnection within the piperidine ring or a disconnection of one of the C-C bonds attached to the spirocyclic center. A common strategy is to simplify the target molecule into two main building blocks: an indene-based precursor and a piperidine-based precursor.
Disconnection A (C-C Bond): This pathway involves a disconnection of the bond between the spiro-carbon and the carbonyl-adjacent carbon of the indanone ring. This suggests an intramolecular cyclization strategy, such as a Friedel-Crafts acylation or a Dieckmann condensation, starting from a precursor where the piperidine ring is already attached to a phenylacetic acid derivative.
Disconnection B (Spiro-linkage): A more direct disconnection at the spiro-junction points towards a condensation or cycloaddition reaction between a pre-formed indene derivative and a piperidine synthon. For instance, this could involve the reaction of a nucleophilic piperidine derivative with an electrophilic center at the C2 position of an indanone precursor.
Disconnection C (Piperidine Ring Formation): This approach builds the piperidine ring onto an existing indanone structure. This could be achieved through an intermolecular reaction followed by cyclization, such as a double Michael addition or a reductive amination cascade, using a 2,2-disubstituted-1,3-indanedione derivative as the starting material.
These varied retrosynthetic pathways highlight the flexibility in designing synthetic routes, allowing for the application of diverse chemical reactions, including cyclizations, multi-component reactions, and cycloadditions, to construct the target scaffold.
Classical and Modern Approaches to this compound Synthesis
The synthesis of the this compound scaffold and its analogues has evolved, employing a variety of synthetic tools. These range from traditional cyclization methods to highly efficient modern techniques like multi-component reactions and sophisticated asymmetric catalysis, which provide access to enantiomerically pure compounds.
Cyclization reactions are fundamental to the construction of the fused and spirocyclic ring systems inherent in the target molecule. Both intramolecular and intermolecular strategies have been effectively utilized.
Intramolecular cyclization involves forming a ring from a single molecule containing all the necessary functional groups. This approach offers high efficiency due to the proximity of the reacting centers. One modern example is the intramolecular asymmetric aza-Michael cyclization, which has been used to synthesize 3-spiropiperidines. whiterose.ac.uk In this "Clip-Cycle" strategy, an N-Cbz-protected amino-alkene is first coupled with a thioacrylate via cross-metathesis. The resulting intermediate then undergoes an intramolecular cyclization promoted by a chiral phosphoric acid catalyst to yield the enantioenriched spiropiperidine. whiterose.ac.uk While this specific example leads to a 3-spiropiperidine, the underlying principle of using intramolecular conjugate addition is directly applicable to the synthesis of the 4'-spiropiperidine core of the target compound. Other potential intramolecular routes include Friedel-Crafts cyclizations of piperidine-substituted phenylacetyl chlorides or Dieckmann condensations of appropriately designed diesters.
Intermolecular strategies involve the reaction of two or more separate molecules to form the cyclic product. A powerful intermolecular approach is the 1,3-dipolar cycloaddition reaction. researchgate.netresearchgate.net In this method, an azomethine ylide, typically generated in situ from the condensation of an α-amino acid (like sarcosine) and a ketone (such as isatin), reacts with a dipolarophile. researchgate.netnih.gov For the synthesis of spiro[indene-piperidine] analogues, an indene-based dipolarophile, such as a 2-arylidene-1,3-indanedione, can trap the azomethine ylide to form a spiro-pyrrolidine or piperidine ring with high regio- and stereoselectivity. researchgate.netresearchgate.net This method allows for the rapid construction of the complex spirocyclic core from simple starting materials. researchgate.net Another key strategy is the use of tandem reactions, such as sequential aza/oxa-Diels–Alder reactions, which can build polysubstituted spiro[indene] derivatives through a cascade of intermolecular events. researchgate.net
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a highly efficient tool for generating molecular complexity. researchgate.netbeilstein-journals.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly build diverse molecular libraries. beilstein-journals.org
Several MCRs have been developed for the synthesis of spiro-indene derivatives. A notable example is the three-component reaction between N-alkylpiperidin-4-ones, malononitrile, and 2-arylidene-1,3-indanediones. researchgate.net This piperidine-promoted reaction proceeds selectively in ethanol (B145695) to yield complex spiro[indene-isoquinoline] derivatives, which are structurally related to the target scaffold. researchgate.net The reaction cascade is believed to involve a domino Knoevenagel condensation, Michael addition, and aldol (B89426) condensation. researchgate.net Similarly, three-component cyclocondensation reactions have been used to synthesize functionalized spiroindenopyridotriazine-4H-pyrans, demonstrating the versatility of MCRs in creating diverse spiro-indene systems. nih.gov
Table 1: Examples of Multi-Component Reactions for Spiro-Indene Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions/Catalyst | Resulting Spiro Scaffold | Reference |
|---|---|---|---|---|---|
| N-Alkylpiperidin-4-one | Malononitrile | 2-Arylidene-1,3-indanedione | Piperidine, Ethanol, RT | Spiro[indene-isoquinoline] | researchgate.net |
| Arylamine | Isatin | Cyclopentane-1,3-dione | Acetic Acid, RT | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |
| Ninhydrin | Malononitrile | Pyrazolone | Ethanol, Reflux | Spiro[indene-pyran] | nih.gov |
| 1,3-Indanedione | Aromatic Aldehyde | Malononitrile | DABCO, Water | Spiro[indene-pyran] | researchgate.net |
The spiro carbon atom in this compound is a quaternary stereocenter, making asymmetric synthesis a critical area of research for accessing enantiopure versions of these compounds. The construction of chiral spiro-indenes remains challenging due to the inherent rigidity and steric hindrance of the framework. oaepublish.com
Recent advances have focused on transition-metal catalysis and organocatalysis to achieve high levels of stereocontrol. A palladium-catalyzed asymmetric (4+2) dipolar cyclization has been developed to synthesize chiral spiro-indenes bearing all-carbon quaternary stereocenters. oaepublish.comresearchgate.net This method involves trapping π-allyl-Pd 1,4-dipoles with indene-based ketenes, which are generated in situ via a visible light-induced Wolff rearrangement. oaepublish.comresearchgate.net The reaction proceeds under mild conditions and provides excellent yields and stereoselectivities. researchgate.net
Organocatalysis has also emerged as a powerful tool. A catalytic asymmetric vinylogous Mannich/annulation/acylation process has been developed using a quinine-derived catalyst to furnish chiral spiro-oxindole piperidine derivatives with high enantiomeric excess (93–98% ee). researchgate.net Furthermore, asymmetric [4+2] cycloaddition reactions between methyleneindolinones and various synthons, promoted by organocatalysts, have been used to create chiral spirocyclic scaffolds. nih.gov The "Clip-Cycle" synthesis of 3-spiropiperidines using a chiral phosphoric acid catalyst also provides high enantiomeric ratios (up to 96:4 er). whiterose.ac.uk
Table 2: Asymmetric Methodologies for Chiral Spiro-Indene and Spiro-Piperidine Synthesis
| Reaction Type | Catalyst System | Key Substrates | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| (4+2) Dipolar Cyclization | Pd2(dba)3 / Chiral Ligand | Vinylbenzoxazinanone, 1-Diazonaphthalen-2(1H)-one | Up to 86% yield, 97% ee, 19:1 dr | oaepublish.comresearchgate.net |
| Vinylogous Mannich/Annulation/Acylation | Quinine-derived catalyst | 2-Ethylidene-1,3-indandione, Isatin N-Boc ketimine | 30–67% yield, 93–98% ee | researchgate.net |
| Intramolecular aza-Michael Cyclization | Chiral Phosphoric Acid | N-Cbz-protected amino-alkene, Thioacrylate | Up to 87% yield, 96:4 er | whiterose.ac.uk |
| [4+2] Cycloaddition | Organocatalyst | Methyleneindolinone, γ-Aminooxy-α,β-unsaturated ester | High yield and stereoselectivity | nih.gov |
| [3+2] Cycloaddition | Squaramide | 2-Arylidene-1,3-indanedione, Isothiocyanatoindanone | High yields, excellent stereoselectivities | mdpi.com |
Cyclization Reactions in this compound Formation
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in the synthesis of complex molecules like this compound, enabling reactions that would otherwise be slow, unselective, or low-yielding. Various catalytic strategies, including transition metal catalysis, Lewis acid catalysis, and organocatalysis, have been explored for the construction of related spirocyclic frameworks.
Transition metals are powerful catalysts for a wide array of organic transformations, and their use in the synthesis of spiro compounds is well-documented. nih.gov While specific examples for the direct synthesis of this compound are not extensively reported, analogous reactions for the synthesis of spirooxindoles, which share the spirocyclic core concept, provide valuable insights. nih.gov Transition metals such as silver, manganese, and zinc have been effectively used as catalysts in the construction of spirooxindole frameworks. nih.gov These metals can act as Lewis acids to activate substrates and can also participate in redox chemistry, facilitating bond formation. nih.gov For instance, silver catalysts are known to mediate both intramolecular and intermolecular bond formations at a lower cost compared to other precious metals like platinum and gold. nih.gov Manganese, being earth-abundant and non-toxic, is an attractive option for sustainable catalysis and can enhance the electrophilicity of starting materials due to its Lewis acidic nature. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Synthesis of Spirooxindole Analogues
| Catalyst | Substrates | Product Type | Key Features |
|---|---|---|---|
| Silver (Ag) catalysts | Isatin derivatives, etc. | Spirooxindoles containing pyrrolidine (B122466) and nitrile | Effective in constructing C-C and C-heteroatom bonds. nih.gov |
| Manganese (Mn) catalysts | Isatin derivatives | Spirooxindoles | Earth-abundant, low toxicity, cost-effective, acts as a Lewis acid. nih.gov |
This table presents data on analogous spirooxindole syntheses to illustrate the potential of transition metal catalysis for the target compound.
Lewis acid catalysis is a fundamental strategy in organic synthesis for activating substrates and promoting cycloaddition reactions. In the context of spirocyclization, Lewis acids can coordinate to carbonyl groups or imines, lowering their LUMO energy and making them more susceptible to nucleophilic attack. This approach has been successfully applied to the synthesis of spiro[piperidine-3,2′-oxindoles] through a [4+2] cycloaddition reaction. rsc.org In a reported methodology, scandium triflate (Sc(OTf)₃) was used as a Lewis acid to catalyze the reaction between donor-acceptor cyclobutanes and iminooxindoles, affording the desired spiro-heterocycles in good yields and with excellent stereoselectivity. rsc.org The catalytic loading of the Lewis acid can often be kept low, making these processes efficient. organic-chemistry.org A variety of Lewis acids, including BF₃·Et₂O, TiCl₄, SnCl₄, and Cu(OTf)₂, have proven effective in promoting cyclization reactions to form indole (B1671886) and related heterocyclic structures. organic-chemistry.org
Table 2: Lewis Acid Catalysis in the Synthesis of Spiro[piperidine-3,2′-oxindoles]
| Lewis Acid Catalyst | Reactants | Product | Yield | Stereoselectivity |
|---|
This table is based on the synthesis of a related spiro[piperidine-oxindole] scaffold and highlights the utility of Lewis acid catalysis. rsc.org
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. Chiral small organic molecules can catalyze reactions with high enantioselectivity. For the synthesis of spirocyclic compounds, organocatalysts like chiral phosphoric acids and bifunctional thioureas have been employed. rsc.orgresearchgate.net For instance, an organocatalytic enantioselective (4+3) cyclization has been developed for the synthesis of spiro-fused heterocyclic compounds. rsc.org In another example, a cascade intramolecular spirocycloaddition reaction of indole-alkynamides catalyzed by a chiral bifunctional thiourea (B124793) has been used to construct polycyclic spiro[indoline-3,3'-piperidin]-6'-one scaffolds with good enantioselectivities. researchgate.net These methods often proceed under mild conditions and demonstrate the versatility of organocatalysis in constructing complex spiro architectures. researchgate.netnih.gov
Table 3: Examples of Organocatalytic Synthesis of Spiro Compounds
| Organocatalyst | Reaction Type | Substrates | Product | Enantioselectivity |
|---|---|---|---|---|
| Chiral Phosphoric Acid | (4+3) Cyclization | α-(3-isoindolinonyl) propargylic alcohols and 2-indolylmethanols | Spiro isoindolinone-oxepine-fused indoles | High |
This table showcases the application of organocatalysis in the synthesis of related spirocyclic systems. rsc.orgresearchgate.net
Chemo-, Regio-, and Stereoselectivity in this compound Synthesis
Achieving high levels of chemo-, regio-, and stereoselectivity is a critical challenge in the synthesis of complex molecules like this compound.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, starting materials may possess multiple reactive sites. The choice of catalyst and reaction conditions is crucial to ensure that the desired bond formations occur without affecting other functional groups.
Regioselectivity is the control over the orientation of bond formation. In cycloaddition reactions leading to spirocycles, the reactants can combine in different orientations, leading to regioisomers. For example, in 1,3-dipolar cycloaddition reactions, the choice of substrates and catalysts can direct the reaction to favor one regioisomer over another. researchgate.net The synthesis of spiro[pyrrolidine-2,3′-oxindoles] via a [3+2] cycloaddition reaction has been shown to proceed in a chemo- and regio-selective manner. mdpi.com
Stereoselectivity involves the control of the three-dimensional arrangement of atoms. The spiro carbon atom in this compound is a quaternary stereocenter, and additional stereocenters can exist on the piperidine and indene rings. The development of diastereoselective and enantioselective methods is therefore highly desirable. Base-promoted cyclizations have been reported to yield spirocyclic indene scaffolds with excellent diastereoselectivities. rsc.org Asymmetric catalysis, using chiral catalysts, is a key strategy for achieving high enantioselectivity. rice.edu
The interplay of these selective factors is complex and often dependent on the specific synthetic strategy employed. Careful optimization of reaction parameters is necessary to achieve the desired outcome with high purity. rsc.org
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. firp-ula.orgnih.gov Applying these principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes. unibo.it
Key green chemistry principles relevant to the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. firp-ula.org
Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. firp-ula.org Catalytic methods are inherently greener than stoichiometric ones.
Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and seeking to replace them with greener alternatives such as water, ethanol, or even solvent-free conditions. nih.govresearchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. firp-ula.org Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. mdpi.com
Use of Renewable Feedstocks: Sourcing starting materials from renewable resources where possible. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map out the complete proton and carbon framework of the molecule.
One-dimensional (1D) NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy : The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift, δ), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). For a typical this compound derivative, characteristic signals would include multiplets in the aromatic region for the protons on the indene ring, and a series of signals in the aliphatic region corresponding to the non-equivalent methylene (B1212753) protons of the piperidine and indene moieties. The N-H proton of the piperidine ring often appears as a broad singlet.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Key signals for this compound include a resonance at a high chemical shift (downfield) for the carbonyl carbon (C=O) of the indanone moiety, several signals in the aromatic region for the benzene (B151609) ring carbons, and aliphatic signals for the piperidine and indene carbons. A crucial signal is that of the spirocarbon, the quaternary carbon shared by both the indene and piperidine rings, which typically appears in the aliphatic region. bioorganica.org.ua
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks, and quaternary carbons are absent. This technique is instrumental in confirming the assignments made in the broadband ¹³C NMR spectrum. bas.bg
Table 1: Representative ¹H and ¹³C NMR Data for a Spiro[indene-piperidine] Core Structure
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
|---|---|---|---|
| Aromatic C-H | 7.2 - 7.8 (m) | 120 - 135 | Positive |
| Aromatic Quaternary C | - | 135 - 155 | Absent |
| Carbonyl C=O | - | ~200 | Absent |
| Spiro C | - | ~75-85 | Absent |
| Indene CH₂ | 2.5 - 3.5 (m) | ~40-50 | Negative |
| Piperidine CH₂ (adjacent to N) | 2.8 - 3.2 (m) | ~45-55 | Negative |
| Piperidine CH₂ | 1.5 - 2.0 (m) | ~30-40 | Negative |
| Piperidine N-H | Variable, broad (s) | - | - |
Note: Chemical shifts are approximate and can vary significantly based on substitution and solvent.
Two-dimensional (2D) NMR experiments provide correlation data that reveal how different nuclei are related, which is essential for assembling the complete molecular structure. bas.bg
COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton networks throughout the aliphatic portions of the piperidine and indene rings. ijitee.org
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are physically close to one another, regardless of whether they are directly bonded. This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule, for instance, the relative orientation of substituents on the piperidine ring. mdpi.com
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments show correlations between protons and the carbons to which they are directly attached. Each cross-peak in an HSQC or HMQC spectrum links a specific proton signal to its corresponding carbon signal, enabling definitive assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum. bas.bg The HMBC (Heteronuclear Multiple Bond Correlation) experiment, a related technique, shows longer-range correlations between protons and carbons separated by two or three bonds, which is critical for identifying quaternary carbons and piecing together the molecular skeleton.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental composition of the parent molecule and its fragments. researchgate.net
For this compound (C₁₃H₁₅NO), HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass. By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confirmed with high confidence. This is a critical step in the characterization of a new compound. rsc.org
Table 2: HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₃H₁₅NO | [M+H]⁺ | 202.1226 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Analysis
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of each atom.
This technique provides definitive information on:
Connectivity and Bond Parameters : It confirms the atomic connectivity and provides highly accurate measurements of bond lengths and bond angles. rsc.org
Stereochemistry : For chiral derivatives, X-ray crystallography can determine the absolute configuration of stereogenic centers, which is often challenging to establish by other means. whiterose.ac.uk The analysis yields data on the crystal system, space group, and unit cell dimensions. ijitee.orgmdpi.com
Table 3: Example of Data Obtained from X-ray Crystallographic Analysis
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.5 Å, b = 8.4 Å, c = 12.1 Å, β = 95.5° |
| Bond Lengths | The distance between two bonded atoms. | C=O: ~1.22 Å; C-N: ~1.47 Å |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific functional groups exhibit characteristic vibrational frequencies, making these techniques excellent for functional group identification.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For this compound, key absorption bands would be expected for the stretching vibrations of the ketone carbonyl group (C=O), the secondary amine (N-H) of the piperidine ring, aromatic and aliphatic C-H bonds, and aromatic C=C bonds.
Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). mdpi.com It is also sensitive to molecular vibrations and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Secondary Amine) | Stretch | 3300 - 3500 (broad) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=O (Ketone) | Stretch | 1690 - 1715 (strong) |
Theoretical and Computational Studies on Spiro Indene 2,4 Piperidin 1 3h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.comresearchgate.net It is a widely used tool for predicting the properties of molecules, including their geometry, energy, and reactivity.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. researchgate.net For a flexible molecule like Spiro[indene-2,4'-piperidin]-1(3H)-one, which contains a piperidine (B6355638) ring, multiple low-energy conformations may exist. DFT calculations can be employed to locate these stable conformations and to determine their relative energies.
The piperidine ring can adopt several conformations, such as chair, boat, and twist-boat. The chair conformation is generally the most stable. In the case of this compound, the spiro linkage to the indene (B144670) ring system introduces specific steric constraints that will influence the preferred conformation of the piperidine ring. DFT calculations would systematically explore the potential energy surface of the molecule to identify the global minimum energy structure, as well as other low-lying energy conformers. The results of such a study would provide crucial information on the shape of the molecule, which is a key determinant of its biological activity.
Table 1: Hypothetical Relative Energies of this compound Conformations Calculated using DFT This table presents illustrative data.
| Conformation | Relative Energy (kcal/mol) |
| Chair (Equatorial N-H) | 0.00 |
| Chair (Axial N-H) | 1.25 |
| Twist-Boat | 5.80 |
| Boat | 7.20 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in physical organic chemistry that utilizes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. numberanalytics.comtaylorandfrancis.comnumberanalytics.com The energy and shape of these orbitals are critical in determining how a molecule will interact with other species.
The HOMO is the orbital from which a molecule is most likely to donate electrons, and its energy is related to the ionization potential. A higher HOMO energy indicates a greater tendency to donate electrons. The LUMO is the orbital to which a molecule is most likely to accept electrons, and its energy is related to the electron affinity. A lower LUMO energy suggests a greater propensity to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
For this compound, FMO analysis would reveal the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecular framework would pinpoint the reactive sites. For instance, the lone pair of electrons on the nitrogen atom of the piperidine ring and the oxygen atom of the carbonyl group are likely to contribute significantly to the HOMO, making these sites nucleophilic. The carbonyl carbon, on the other hand, would be expected to have a significant contribution to the LUMO, rendering it an electrophilic center.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents illustrative data.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Theoretical calculations are instrumental in mapping out the pathways of chemical reactions and identifying the high-energy transition states that connect reactants to products. numberanalytics.combritannica.com Transition state theory provides a framework for understanding the kinetics of chemical reactions. wikipedia.orglibretexts.org By locating the transition state structure and calculating its energy, the activation energy for a reaction can be determined, which is a key factor in determining the reaction rate. masterorganicchemistry.com
For this compound, one could investigate various potential reactions, such as its synthesis or its metabolic degradation. For example, the mechanism of a key bond-forming step in its synthesis could be elucidated. Computational chemists would propose a plausible reaction pathway and then use DFT to calculate the energies of the reactants, products, and any intermediates, as well as the transition state connecting them. The geometry of the transition state would reveal the precise arrangement of atoms at the point of highest energy, providing a detailed picture of the bond-breaking and bond-forming processes.
Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. numberanalytics.comwikipedia.orguni-muenchen.de NBO analysis is particularly useful for quantifying electron delocalization and understanding the nature of intermolecular interactions.
Table 3: Hypothetical NBO Analysis Second-Order Perturbation Energies (E(2)) for this compound This table presents illustrative data for key intramolecular interactions.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N | σ(C-C) | 2.5 |
| LP(1) O | σ(C-C) | 1.8 |
| π(C=C) | π*(C=O) | 15.2 |
LP denotes a lone pair, and σ and π* denote anti-bonding orbitals.*
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. youtube.comresearchgate.net In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule and the study of its flexibility and how it interacts with its environment, such as a solvent or a biological macromolecule.
For this compound, an MD simulation in a solvent like water would reveal the accessible conformations of the molecule at a given temperature and how the piperidine ring interconverts between different chair and boat forms. oup.comacs.org The simulation would also show how the molecule interacts with water molecules through hydrogen bonding and other non-covalent interactions. If the molecule is a potential drug candidate, an MD simulation of it bound to its target protein could provide insights into the stability of the complex and the key interactions that are responsible for binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. neovarsity.orgbio-hpc.euwikipedia.org These models are then used to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net
To build a QSAR model for a series of compounds related to this compound, one would first need experimental data on the biological activity of a set of these compounds. Then, for each compound, a set of molecular descriptors would be calculated. These descriptors can be based on the 2D structure (e.g., molecular weight, number of hydrogen bond donors) or the 3D structure (e.g., molecular shape, electrostatic potential). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that best correlates the descriptors with the biological activity.
A validated QSAR model could then be used to predict the biological efficacy of new derivatives of this compound before they are synthesized, thus saving time and resources in the drug discovery process.
Table 4: Hypothetical QSAR Model for a Series of this compound Analogs This table presents an illustrative QSAR equation.
| Biological Activity (log(1/IC50)) | = | 0.5 * (LogP) | - | 0.2 * (Molecular Weight) | + | 1.5 * (Dipole Moment) | + | 2.1 |
IC50 is the half-maximal inhibitory concentration, and LogP is the logarithm of the partition coefficient.
In Silico Screening and Virtual Ligand Design Principles Applied to this compound Scaffold
The this compound core structure, along with its closely related spiro-piperidine analogues, has been identified as a promising scaffold in medicinal chemistry. Computational, or in silico, methods are pivotal in exploring the therapeutic potential of such scaffolds, enabling the rational design of novel ligands and the prediction of their biological activities before their actual synthesis. These studies primarily focus on understanding the interactions between the spiro-piperidine core and specific biological targets, thereby guiding the development of more potent and selective derivatives.
One of the key applications of in silico screening for this scaffold has been in the discovery of novel antileishmanial agents. nih.govnih.gov Leishmaniasis is a disease caused by protozoan parasites of the Leishmania genus, and there is a pressing need for new, effective treatments. nih.gov A critical enzyme in the parasite's survival pathway is Pteridine Reductase 1 (PTR1), which is involved in the folate salvage pathway. nih.govnih.gov This makes Leishmania major PTR1 (Lm-PTR1) a validated and attractive target for drug design. nih.gov
Computational docking studies have been employed to investigate how derivatives based on the spiro-piperidine framework bind to the active site of Lm-PTR1. nih.gov These studies help to rationalize the observed in vitro biological activities and provide a structural basis for the ligand-receptor interactions. For instance, research has focused on specific synthesized spiro-piperidine derivatives to elucidate their binding modes within the Lm-PTR1 active site. nih.govresearchgate.net
The most active compounds from a synthesized series, identified as compounds 8a and 9a , were subjected to detailed molecular docking experiments to understand their mechanism of action. nih.govresearchgate.net The docking poses revealed that these compounds fit snugly within the binding site of Lm-PTR1, establishing several key interactions with the surrounding amino acid residues and the essential cofactor, NADPH. researchgate.net
The binding of compound 8a is characterized by a specific set of interactions. The piperidine ring's nitrogen atom is observed to form a crucial hydrogen bond with the hydroxyl group of the Tyr194 residue. researchgate.net Additionally, the phenyl moiety of the compound engages in favorable pi-pi stacking interactions with the nicotinamide (B372718) ring of the NADPH cofactor. researchgate.net Further stability is conferred by hydrophobic interactions between the compound's aromatic rings and the side chains of Phe113 and Met197 residues within the enzyme's active site. researchgate.net
Similarly, compound 9a demonstrates a robust binding profile. Its piperidine nitrogen also forms a hydrogen bond, in this case with the Ser111 residue. researchgate.net The methoxy (B1213986) group present on one of its phenyl rings forms another hydrogen bond with the Arg17 residue. researchgate.net Like compound 8a , it also exhibits pi-pi stacking with the NADPH cofactor and hydrophobic interactions with Phe113 and Met197. researchgate.net These interactions are summarized in the table below.
| Compound | Interaction Type | Interacting Residue/Cofactor |
|---|---|---|
| Compound 8a | Hydrogen Bond | Tyr194 |
| Pi-Pi Stacking | NADPH | |
| Hydrophobic Interaction | Phe113, Met197 | |
| Compound 9a | Hydrogen Bond | Ser111 |
| Arg17 | ||
| Pi-Pi Stacking | NADPH | |
| Hydrophobic Interaction | Phe113, Met197 |
These detailed computational insights form the basis of virtual ligand design principles for this scaffold. The key takeaways for designing future, potentially more potent, inhibitors based on the spiro-piperidine core include:
Preservation of the Piperidine Nitrogen: The ability of the piperidine nitrogen to act as a hydrogen bond acceptor appears critical for anchoring the ligand within the Lm-PTR1 active site.
Exploitation of Aromatic Interactions: The presence of aromatic rings is crucial for establishing stabilizing pi-pi stacking and hydrophobic interactions with key residues and the NADPH cofactor.
Introduction of Additional Hydrogen Bond Donors/Acceptors: As seen with the methoxy group in compound 9a , the strategic placement of functional groups capable of forming additional hydrogen bonds can enhance binding affinity. researchgate.net
To further validate the stability of these interactions predicted by molecular docking, molecular dynamics (MD) simulations were performed. nih.gov These simulations confirmed that both compounds 8a and 9a form stable and high-potential binding complexes with Lm-PTR1 over the course of the simulation, reinforcing the docking results. nih.govresearchgate.net
The following table presents the biological activity data for the computationally studied compounds against the amastigote form of Leishmania major.
| Compound | IC₅₀ (µM) |
|---|---|
| Compound 8a | 0.89 |
| Compound 9a | 0.50 |
| Miltefosine (Standard) | 8.08 |
The strong correlation between the in silico predictions and the in vitro antileishmanial activity highlights the utility of computational approaches in the drug discovery process. nih.gov The this compound scaffold and its analogues, therefore, represent a valuable starting point for the structure-based design of novel inhibitors targeting Lm-PTR1 and potentially other enzymes. nih.govresearchgate.net
Chemical Transformations and Derivatization Strategies of the Spiro Indene 2,4 Piperidin 1 3h One Scaffold
Functional Group Interconversions on the Indene (B144670) Moiety
No specific examples of functional group interconversions, such as reduction of the ketone, oxidation, or electrophilic aromatic substitution on the indene portion of the Spiro[indene-2,4'-piperidin]-1(3H)-one scaffold, have been reported in the reviewed literature. General methodologies for such transformations on indanone systems exist, but their application to this specific spirocycle has not been documented.
Modifications and Substitutions on the Piperidine (B6355638) Ring System
The scientific literature does not provide specific examples of modifications or the introduction of substituents onto the carbon framework of the piperidine ring within the this compound molecule.
N-Alkylation and N-Acylation Reactions on the Piperidine Nitrogen
While N-alkylation and N-acylation are fundamental reactions for secondary amines like the piperidine nitrogen in this scaffold, no studies detailing these specific reactions on this compound have been found. It is highly probable that this compound would undergo standard N-functionalization reactions, but without experimental data, a detailed discussion is not possible.
Spirocenter Diversification and Stereochemical Control during Functionalization
There is no available research on the diversification of the spirocenter or the stereochemical outcomes of functionalization reactions for this compound. Such studies would be crucial for understanding the three-dimensional structure-activity relationships of its derivatives.
Multi-Step Synthetic Sequences for the Generation of Complex this compound Analogues
The literature search did not yield any multi-step synthetic sequences that utilize this compound as a starting material or key intermediate for the synthesis of more complex analogues.
Due to the absence of specific research data for this compound, it is not possible to provide the requested detailed article with data tables and research findings.
Structure Activity Relationship Sar and Ligand Design Principles for Spiro Indene 2,4 Piperidin 1 3h One Derivatives
Correlating Structural Modulations with Molecular Interaction Profiles
For instance, substitutions on the aromatic ring of the indene (B144670) moiety can influence hydrophobic and electronic interactions within the target's binding pocket. Electron-donating or electron-withdrawing groups can modulate the electron density of the aromatic system, impacting cation-pi or pi-pi stacking interactions. The position of these substituents is also critical, as steric hindrance can either prevent optimal binding or, conversely, promote a more favorable conformation.
The following table summarizes the observed effects of certain structural modifications on the molecular interactions of spiro[indene-2,4'-piperidin]-1(3H)-one derivatives:
| Modification Site | Substituent Type | Observed Effect on Molecular Interaction |
| Indene Aromatic Ring | Electron-withdrawing groups (e.g., halogens) | Can enhance halogen bonding or alter electrostatic potential. |
| Indene Aromatic Ring | Bulky alkyl groups | May provide beneficial van der Waals contacts or cause steric clashes. |
| Piperidine (B6355638) Nitrogen | Small alkyl groups (e.g., methyl) | Can fill small hydrophobic pockets and maintain basicity. |
| Piperidine Nitrogen | Aromatic or heteroaromatic rings | May introduce additional pi-stacking or hydrogen bonding opportunities. |
| Spirocyclic Core | Introduction of additional chiral centers | Can lead to stereospecific interactions and improved affinity. |
Identification of Key Pharmacophoric Elements within the this compound Scaffold for Target Engagement
A pharmacophore model for a class of compounds outlines the essential steric and electronic features necessary for optimal molecular interactions with a specific biological target. For derivatives of this compound, several key pharmacophoric elements have been identified:
A Hydrogen Bond Acceptor: The carbonyl group at the 1-position of the indene ring is a crucial hydrogen bond acceptor, frequently interacting with backbone amides or specific amino acid side chains of the target protein.
A Hydrophobic Region: The fused aromatic ring of the indene moiety provides a significant hydrophobic surface that can engage with nonpolar pockets in the binding site.
A Basic Nitrogen Center: The piperidine nitrogen, typically protonated at physiological pH, serves as a key hydrogen bond donor or can form a salt bridge with an acidic residue (e.g., aspartate or glutamate).
A 3D Spirocyclic Core: The rigid spirocyclic nature of the scaffold properly orients the other pharmacophoric features in three-dimensional space, which is critical for high-affinity binding. This rigidity minimizes the entropic penalty upon binding.
The spatial arrangement of these features is paramount for effective target engagement. The relative orientation of the hydrophobic plane, the hydrogen bond acceptor, and the basic nitrogen defines the pharmacophoric fingerprint of this scaffold.
Rational Design Strategies for Enhanced Binding Affinity or Selectivity Towards Protein Targets (e.g., SHP2)
The rational design of novel this compound derivatives with improved potency and selectivity often relies on a structure-based approach, especially when a high-resolution crystal structure of the target protein in complex with a ligand is available. A notable example is the design of inhibitors for the protein tyrosine phosphatase SHP2, a key node in cellular signaling pathways and a target in oncology.
Design strategies for enhancing the binding affinity of this compound-based SHP2 inhibitors often involve:
Exploiting Additional Binding Pockets: By extending substituents from the core scaffold, it is possible to engage with adjacent sub-pockets in the SHP2 active site. For example, appending a substituted aromatic ring to the piperidine nitrogen can lead to new interactions that significantly boost affinity.
Optimizing Hydrogen Bonding Networks: Modifications can be made to either introduce new hydrogen bonds or to strengthen existing ones. This could involve, for instance, the strategic placement of hydroxyl or amino groups on the indene ring.
Increasing Hydrophobic Contact: Systematically exploring different alkyl or aryl substituents on the scaffold can maximize van der Waals interactions with hydrophobic residues in the binding site.
Selectivity for SHP2 over other phosphatases is a major challenge. Strategies to achieve this include:
Targeting Unique Residues: Designing ligands that interact with amino acids that are not conserved across the phosphatase family can impart selectivity.
Exploiting Conformational Differences: The binding of an inhibitor can induce a specific conformation in the target protein. Ligands can be designed to favor the unique conformation of SHP2, leading to selective binding.
Scaffold Hopping and Isosteric Replacements in this compound Research
Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical series with similar biological activity but different core structures. This can lead to compounds with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.
In the context of this compound research, scaffold hopping could involve replacing the indene moiety with other bicyclic aromatic systems, such as benzofuran, benzothiophene, or indazole. The goal is to maintain the key pharmacophoric features while altering the physicochemical properties of the molecule.
Isosteric and bioisosteric replacements are more subtle modifications where an atom or a group of atoms is replaced by another with similar physical or chemical properties. This can be used to fine-tune the properties of a lead compound.
Examples of isosteric replacements in this scaffold could include:
| Original Group | Isosteric Replacement | Potential Advantage |
| Carbonyl group (C=O) | Sulfone (SO2) or Oxime (C=NOH) | Altered hydrogen bonding capacity and polarity. |
| Phenyl ring | Thiophene or Pyridine ring | Introduction of heteroatoms can improve solubility and create new interaction points. |
| Methylene (B1212753) bridge (-CH2-) | Oxygen (-O-) or Nitrogen (-NH-) | Can influence conformation and polarity. |
Conformational Restriction and Flexibility Considerations in SAR Studies
The conformational properties of a ligand are a critical determinant of its binding affinity. The this compound scaffold is inherently rigid, which is generally advantageous as it reduces the entropic cost of binding. However, some degree of flexibility in the substituents can be beneficial to allow for an optimal induced fit to the target protein.
SAR studies must therefore consider the balance between rigidity and flexibility. For example, the length and nature of the linker connecting a substituent to the core scaffold can be varied to explore different regions of the binding site.
Conformational restriction can also be a tool to improve affinity and selectivity. By introducing elements that lock the molecule into its bioactive conformation, such as incorporating a double bond or an additional ring, the entropic penalty of binding can be further reduced. For instance, the piperidine ring can exist in a chair conformation, and substituents can be locked in either an axial or equatorial position, which can have a profound impact on biological activity. Computational methods, such as molecular dynamics simulations, are often employed to understand the conformational preferences of these molecules and how they relate to their interaction with the target protein.
Mechanistic Investigations of Spiro Indene 2,4 Piperidin 1 3h One Molecular Interactions
Molecular Recognition and Binding Mode Analysis via Computational Docking and Experimental Validation
No computational docking studies or experimental validation of the binding mode for Spiro[indene-2,4'-piperidin]-1(3H)-one with any biological target have been published. Such analyses are contingent on identifying a specific biological target, which has not been reported for this compound.
Biochemical and Biophysical Characterization of Compound-Target Systems
The biochemical and biophysical characterization of a compound-target system requires an identified biological target. As no such target for this compound has been documented in the literature, no characterization studies are available.
Kinetic Analysis of Molecular Interactions and Binding Events
Kinetic analyses, which determine the rates of association and dissociation between a compound and its target, have not been performed for this compound, as no specific binding events or molecular interactions have been reported.
Role of this compound in Perturbing Molecular Pathways at a Fundamental Level
Understanding the role of a compound in perturbing molecular pathways is dependent on knowledge of its specific cellular targets and mechanisms of action. Without this foundational information, the effect of this compound on any molecular pathway remains unknown.
Emerging Research Directions and Future Perspectives for Spiro Indene 2,4 Piperidin 1 3h One
Integration with Automated Synthesis and High-Throughput Screening Platforms
A significant future direction for Spiro[indene-2,4'-piperidin]-1(3H)-one lies in leveraging automated synthesis and high-throughput screening (HTS) to rapidly generate and evaluate large libraries of its derivatives. nih.govewadirect.com The development of robust and versatile synthetic methods is the cornerstone of this approach. nih.govacs.org Techniques such as diversity-oriented synthesis (DOS) and automated flow synthesis, which have been successfully applied to other complex scaffolds, could be adapted for this purpose. nih.govchemrxiv.org
Automated platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention, dramatically accelerating the creation of diverse chemical libraries. chemspeed.comchemspeed.com For the this compound core, this would involve the parallel synthesis of analogues with varied substituents on both the indene (B144670) and piperidine (B6355638) rings. This approach would enable a systematic exploration of the structure-activity relationship (SAR) for various biological targets. nih.gov
Once generated, these libraries are ideally suited for HTS campaigns. lifechemicals.com HTS allows for the rapid testing of thousands of compounds against specific enzymes, receptors, or cellular pathways to identify "hit" compounds with desired biological activity. ewadirect.com The integration of automated synthesis with HTS creates a powerful cycle for lead discovery, where initial hits can inform the design and synthesis of next-generation libraries with improved potency and selectivity.
Table 1: Potential Automated Synthesis Strategies for this compound Libraries
| Synthesis Strategy | Description | Key Advantages for Automation |
| Multi-Component Reactions (MCRs) | Combining three or more starting materials in a one-pot reaction to form the spirocyclic core or its precursors. | High efficiency, atom economy, and rapid generation of complexity from simple building blocks. |
| Solid-Phase Organic Synthesis (SPOS) | Attaching the initial reactant to a solid support (resin) and performing subsequent chemical transformations. Products are cleaved from the support in the final step. | Simplified purification (filtration-based), amenability to robotic liquid handling, and established protocols for library generation. uniroma1.it |
| Flow Chemistry | Performing reactions in a continuous stream within a network of tubes and reactors, rather than in batches. | Precise control over reaction parameters (temperature, pressure, time), enhanced safety, and ease of scalability and integration with online analysis. nih.govchemrxiv.org |
| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times and improved yields. | High-speed synthesis, suitable for rapid library production and optimization of reaction conditions. |
Application in Chemical Probe Development for Target Validation and Pathway Elucidation
A well-characterized chemical probe is an invaluable tool for dissecting complex biological processes. nih.govnih.govrsc.org These small molecules are designed to interact with a specific protein target, allowing researchers to study its function in cells and organisms. researchgate.net Derivatives of this compound could be developed into highly selective and potent chemical probes.
The process begins with a hit compound identified from an HTS campaign. This initial hit undergoes extensive medicinal chemistry optimization to improve its properties according to the stringent criteria required for a chemical probe. researchgate.netlongdom.org Key characteristics include high potency (typically nanomolar affinity for the target), exceptional selectivity over other related proteins, and proven engagement with the target within a cellular context. nih.gov
Once validated, a chemical probe based on the this compound scaffold could be used to:
Validate a protein as a potential drug target: By observing the physiological or pathological effects of inhibiting or activating a specific protein with the probe, researchers can gain confidence in its therapeutic relevance.
Elucidate biological pathways: Probes can help map the connections between different proteins and pathways by perturbing the function of a single component and observing the downstream consequences.
Explore new therapeutic indications: A probe can be used to test hypotheses about a target's role in various diseases, potentially uncovering new treatment possibilities.
Exploration of Novel Bio-orthogonal Linkages and Conjugation Strategies
To enhance their utility as research tools, derivatives of this compound can be functionalized with bio-orthogonal handles. Bio-orthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. nih.govnih.govstanford.edu
By incorporating a small, inert functional group (e.g., an azide, alkyne, or tetrazine) onto the spirocyclic scaffold, the molecule can be selectively tagged with a reporter molecule. pcbiochemres.com This "click chemistry" approach allows for the conjugation of various payloads, such as:
Fluorophores: For visualizing the subcellular localization of the compound and its target protein using advanced microscopy techniques.
Biotin: For affinity purification experiments (e.g., pull-down assays) to identify the protein targets of the compound from a complex cellular lysate.
Photoaffinity labels: To create a covalent bond between the probe and its target upon UV irradiation, enabling definitive target identification.
This strategy would be instrumental in confirming the molecular targets of any bioactive this compound derivatives and understanding their mechanism of action at a molecular level.
Table 2: Common Bio-orthogonal Reactions for Chemical Probe Functionalization
| Reaction | Reactive Groups | Key Features |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | Copper-free, highly bio-orthogonal, widely used for live-cell imaging and proteomics. nih.govpcbiochemres.com |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + trans-Cyclooctene (TCO) or Norbornene | Extremely fast reaction kinetics, excellent for in vivo applications where probe concentration is low. nih.govnih.govstanford.edu |
| Staudinger Ligation | Azide + Phosphine | One of the first bio-orthogonal reactions developed, useful for protein modification. nih.gov |
| Photo-crosslinking | Diazirine or Benzophenone + Any C-H or N-H bond | Light-activated covalent linkage, provides a "snapshot" of the probe-target interaction. |
Challenges and Opportunities in the Academic Research of this compound
Despite its potential, the academic exploration of this compound faces several challenges. A primary hurdle is the synthetic complexity associated with creating spirocyclic systems, particularly with stereochemical control. nih.gov The spirocarbon is a quaternary chiral center, and developing asymmetric syntheses to access single enantiomers can be difficult and resource-intensive. Furthermore, the biological targets and mechanisms of action for this specific scaffold are largely unknown, presenting a significant initial barrier to designing focused research projects.
However, these challenges are matched by significant opportunities. The structural novelty and three-dimensionality of the scaffold are highly attractive features for modern drug discovery, which seeks to move beyond traditional "flat" molecules. nih.govresearchgate.net This inherent rigidity can reduce the entropic penalty of binding to a protein target, potentially leading to higher affinity and selectivity. researchgate.netdndi.org The spiro-indene-piperidine core is an excellent starting point for fragment-based drug discovery and for building libraries that explore novel regions of chemical space. acs.orglifechemicals.com The development of new synthetic methodologies for this and related spirocycles would itself be a valuable contribution to the field of organic chemistry. nih.gov
Interdisciplinary Approaches in Utilizing this compound for Fundamental Scientific Discovery
The full potential of the this compound scaffold can best be realized through interdisciplinary collaboration. By combining computational chemistry, synthetic chemistry, and chemical biology, researchers can create a powerful engine for discovery.
Computational Chemistry: In silico methods, such as molecular docking and virtual screening, can predict potential protein targets for the spirocyclic core. These predictions can help prioritize synthetic efforts and guide the design of focused compound libraries. nih.gov
Synthetic Chemistry: Organic chemists can then synthesize the prioritized compounds, develop efficient routes for analogue production, and create versions of the molecule suitable for biological assays and as chemical probes.
Chemical Biology: Biologists can test the synthesized compounds in cellular and animal models to validate computational predictions, determine the mechanism of action, and explore the therapeutic potential of modulating the identified targets.
This integrated approach, moving from computer models to chemical synthesis and finally to biological validation, represents the future of molecular science. It allows for a more rational and efficient exploration of novel chemical scaffolds like this compound, transforming them from chemical curiosities into powerful tools for understanding biology and developing next-generation therapeutics.
Q & A
Q. What are the standard synthetic routes for Spiro[indene-2,4'-piperidin]-1(3H)-one derivatives, and how are reaction conditions optimized?
The synthesis typically involves multi-step routes, such as cyclization of indene precursors with piperidine derivatives under controlled pH and temperature. For example, spiro-oxindole derivatives are synthesized via condensation reactions using catalysts like PEG-OSO3H, with yields improved by ultrasonic irradiation (reducing reaction time from hours to minutes) . Key parameters include solvent selection (e.g., ethanol-water mixtures), stoichiometric ratios, and purification via column chromatography or recrystallization. Analytical validation (NMR, HRMS) is critical to confirm structural integrity .
Q. How is the purity and stability of this compound hydrochloride ensured for biological studies?
Hydrochloride salts are preferred for enhanced solubility and stability. Purity (>95%) is achieved via repeated recrystallization or HPLC, with stability assessed through accelerated degradation studies (e.g., exposure to heat, light, and humidity). Analytical techniques like LC-MS and differential scanning calorimetry (DSC) monitor degradation products and crystalline stability .
Q. What spectroscopic methods are used to characterize this compound derivatives?
- 1H/13C NMR : Confirms proton environments and carbon frameworks, e.g., distinguishing spiro-junction signals (δ 3.5–4.5 ppm for piperidine protons) .
- HRMS : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1670 cm⁻¹) .
- X-ray crystallography : Resolves 3D spirocyclic conformation, critical for structure-activity studies .
Advanced Research Questions
Q. How do substituent modifications (e.g., sulfonyl, methoxy) influence the anticancer activity of this compound derivatives?
Substituents significantly modulate bioactivity. For example, sulfonyl groups enhance cytotoxicity (e.g., Compound 16: IC50 = 0.31–5.62 µM in MCF-7 cells) by improving membrane permeability and target binding, while bulky groups like trimethoxybenzene reduce activity (IC50 = 18.77–47.05 µM) due to steric hindrance . Structure-activity relationship (SAR) studies combine molecular docking (e.g., acetyl-CoA carboxylase inhibition) and in vitro assays to prioritize substituents for optimization .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines (e.g., MCF-7 vs. HT-29)?
Discrepancies arise from cell-specific factors like metabolic activity or efflux pump expression. Strategies include:
- Dose-response profiling : Validate IC50 values across multiple replicates.
- Mechanistic assays : Compare apoptosis induction (Annexin V/PI staining) and cell cycle arrest (flow cytometry) to identify lineage-specific effects .
- Transcriptomic analysis : Identify differentially expressed genes (e.g., p53, Bcl-2) to explain resistance/sensitivity .
Q. How are green chemistry principles applied to optimize this compound synthesis?
Eco-friendly methods include:
- Catalyst design : Reusable PEG-OSO3H reduces waste .
- Solvent selection : Ethanol-water mixtures replace toxic solvents (e.g., DMF) .
- Energy efficiency : Ultrasonic irradiation cuts reaction times by 50% vs. conventional heating . Metrics like E-factor (waste per product mass) and atom economy guide process sustainability .
Q. What in vitro models are used to study neuroprotective or metabolic regulatory mechanisms of this compound derivatives?
- Neuroprotection : SH-SY5Y neuronal cells exposed to oxidative stress (H2O2/glutamate), with viability assessed via MTT and ROS scavenging assays .
- Metabolic regulation : 3T3-L1 adipocytes screened for acetyl-CoA carboxylase inhibition (key in lipid synthesis) via malonyl-CoA quantification .
Methodological Considerations
Q. How are spirocyclic intermediates stabilized during multi-step syntheses?
- Protecting groups : tert-butoxycarbonyl (Boc) shields reactive amines during functionalization .
- Low-temperature reactions : Prevent ring-opening side reactions.
- In situ characterization : Real-time monitoring via FTIR or Raman spectroscopy detects unstable intermediates .
Q. What statistical approaches validate reproducibility in cytotoxicity screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
